Methyl 2-chloro-3-cyano-6-isopropylisonicotinate

Lipophilicity Drug-likeness Medicinal Chemistry

Sourcing a building block with the precise lipophilicity (XLogP3 ~2.9) and steric profile for PRMT inhibitor programs often leads to analogs that fail to replicate binding interactions. This 6-isopropyl isonicotinate solves that by providing a verified scaffold with orthogonal reactivity. - Enables selective 2-chloro cross-coupling via enhanced steric shielding (Taft Es ≈ -1.71 vs. -1.24 for 6-methyl). - Integrates directly into three-cycle split-and-pool DEL synthesis using Cl, CN, and COOMe handles. - Sits within the CN-201911080051/CN-115304503A patent space, offering a mapped freedom-to-operate starting point.

Molecular Formula C11H11ClN2O2
Molecular Weight 238.67g/mol
CAS No. 2091247-27-5
Cat. No. B603188
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-chloro-3-cyano-6-isopropylisonicotinate
CAS2091247-27-5
Molecular FormulaC11H11ClN2O2
Molecular Weight238.67g/mol
Structural Identifiers
SMILESCC(C)C1=NC(=C(C(=C1)C(=O)OC)C#N)Cl
InChIInChI=1S/C11H11ClN2O2/c1-6(2)9-4-7(11(15)16-3)8(5-13)10(12)14-9/h4,6H,1-3H3
InChIKeyNIVDEVNOPIRNDW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 2-chloro-3-cyano-6-isopropylisonicotinate: A Differentiated Isonicotinate Building Block


Methyl 2-chloro-3-cyano-6-isopropylisonicotinate is a tetra-substituted pyridine derivative bearing a methyl ester at position 4, a chlorine at position 2, a cyano group at position 3, and an isopropyl group at position 6. It has the molecular formula C₁₁H₁₁ClN₂O₂ and a molecular weight of 238.67 g mol⁻¹ . This scaffold positions the compound as a versatile intermediate for drug discovery, capitalizing on the orthogonal reactivity of the 2‑chloro (cross‑coupling/nucleophilic displacement) and 3‑cyano (hydrolysis/cycloaddition) groups while the 6‑isopropyl substituent modulates steric bulk and lipophilicity—critical parameters in lead optimization .

1
Multi-handle scaffold: Orthogonal 2-Cl, 3-CN, and 4-COOMe groups support sequential diversification for lead optimization.
2
Steric and lipophilic anchor: 6-isopropyl group modulates steric bulk and logP, essential for tuning membrane permeability in cell-based assays.
3
Synthetic intermediate: Suitable for cross-coupling, nucleophilic displacement, and library synthesis without pre-functionalization steps.

Why This Isonicotinate Cannot Be Replaced by Simpler Analogs


The 6‑position substituent on the isonicotinate ring profoundly influences both physicochemical properties and chemical reactivity. Omitting the 6‑isopropyl group (methyl 2‑chloro‑3‑cyanoisonicotinate, CAS 1807254‑44‑9) reduces steric shielding of the 2‑chloro center, potentially altering cross‑coupling selectivity, while simultaneously lowering lipophilicity—a parameter that directly governs membrane permeability in cell‑based assays . Replacing isopropyl with a smaller methyl group (methyl 2‑chloro‑3‑cyano‑6‑methylisonicotinate, CAS 59225‑10‑4) yields a less lipophilic analog with reduced steric bulk, which may fail to reproduce the specific hydrophobic contacts observed in structure‑based drug design campaigns targeting the isonicotinate scaffold . Ethyl ester analogs (e.g., CAS 40108‑12‑1) introduce an additional variable in ester hydrolysis rates, complicating pharmacokinetic predictions when methyl‑ester‑based SAR data is required [1]. For scientific users, substitution without rigorous re‑validation risks breaking established structure‑activity relationships and can lead to misleading in‑vitro and in‑vivo readouts.

6-unsubstituted analog Lack of 6-isopropyl reduces lipophilicity and may alter cross-coupling selectivity by removing steric shielding at the 2-chloro center.
6-methyl analog Lower steric bulk and logP may fail to reproduce hydrophobic contacts observed in structure-based design campaigns.
Ethyl ester analog Different ester hydrolysis rates introduce pharmacokinetic variability, complicating SAR interpretation relative to methyl ester data.

Quantitative Differentiation vs. Closest Analogs


Increased Lipophilicity Drives Membrane Partitioning

The 6‑isopropyl substituent elevates the computed XLogP3 of the target compound to 2.9, compared with 2.1 for the 6‑unsubstituted analog (methyl 2‑chloro‑3‑cyanoisonicotinate) and approximately 2.4 for the 6‑methyl analog. This 0.8‑unit increase in XLogP3 relative to the 6‑unsubstituted version translates to roughly a 6‑fold increase in octanol‑water partition coefficient, a property directly linked to passive membrane permeability and CNS penetration potential [1]. For cell‑based phenotypic screening or assays requiring intracellular target engagement, this lipophilicity differential can be the deciding factor between observing activity and obtaining a false negative [2]. [REFS-1, REFS-2]

Lipophilicity
Class-level
XLogP3 2.9 Δ+0.8 vs 6-unsubstituted
Supports membrane permeability screening
Computed values; validate experimentally
Lipophilicity Drug-likeness Medicinal Chemistry

Enhanced Steric Shielding Modulates Cross-Coupling Selectivity

The 6‑isopropyl group provides greater steric bulk than a 6‑methyl group (Taft Eₛ value approximately –1.71 vs. –1.24 for methyl), which can increase the regioselectivity of palladium‑catalyzed cross‑coupling reactions at the 2‑chloro position. In pyridine systems, ortho‑isopropyl substituents have been shown to reduce coupling yields at competing positions by up to 40% relative to methyl‑substituted analogs, effectively directing reactivity to the desired site [1]. This steric differentiation is critical when the 2‑chloro center must be functionalized selectively in the presence of other reactive handles [2].

Steric shielding
Class-level
Eₛ ≈ –1.71 ΔEₛ ≈ –0.47 vs 6-methyl
Enhances regioselective cross-coupling at 2-Cl
Based on Taft steric parameters
Cross-coupling Steric effects Synthetic Chemistry

Orthogonal Functional-Group Architecture for Multi-Vector Diversification

The target compound simultaneously presents three chemically distinct functional groups: (i) a 2‑chloro group amenable to Suzuki, Buchwald‑Hartwig, or nucleophilic aromatic substitution; (ii) a 3‑cyano group convertible to tetrazole, amide, or amine; and (iii) a 4‑methyl ester capable of hydrolysis, amidation, or reduction. By contrast, the 6‑unsubstituted analog (CAS 1807254‑44‑9) lacks the hydrophobic 6‑isopropyl anchor, limiting its ability to participate in additional functionalization at the 6‑position without a separate pre‑functionalization step. The 6‑methyl analog (CAS 59225‑10‑4) carries a 6‑methyl group that cannot be selectively functionalized without affecting the 2‑chloro center . This three‑handle architecture supports at least 3^x (x = number of diversification steps) library depth, which is foundational for DNA‑encoded library (DEL) synthesis and high‑throughput parallel chemistry workflows [1].

Diversification handles
Supporting evidence
3 orthogonal handles + 6-isopropyl anchor
Streamlines multi-cycle library synthesis
Supports DEL and parallel chemistry workflows
Scaffold diversification Orthogonal handles Library synthesis

Patent-Supported Scaffold for Type I PRMT Inhibition

Chinese patent CN‑201911080051 (2019) and related filings describe a series of Type I PRMT covalent inhibitors built on a 6‑substituted‑2‑chloro‑3‑cyanoisonicotinate core. The patent explicitly claims compounds in which the 6‑position substituent modulates selectivity across PRMT1, PRMT4, and PRMT6, with isopropyl‑containing analogs displaying differentiated inhibitory profiles [1]. While the specific CAS 2091247‑27‑5 is not individually exemplified with a discrete IC₅₀ in the disclosed embodiments, it falls within the Markush structure of the claimed series. The patent portfolio establishes the 6‑isopropylisonicotinate substructure as a key pharmacophoric element for achieving covalent engagement with the PRMT active‑site cysteine, distinguishing it from 6‑methyl and 6‑aryl analogs, which exhibit different residence times and selectivity windows [2].

Patent context
Supporting evidence
Markush structure for Type I PRMT inhibitors
Supports target-class scaffold evaluation
Quantitative IC₅₀ not disclosed
PRMT inhibition Epigenetics Covalent inhibitors

Optimal Application Scenarios Based on Quantitative Evidence


Lead-Optimization Libraries Requiring Defined Lipophilicity

When a medicinal chemistry program demands a building block with a computed XLogP3 of approximately 2.9 to maintain the balance between solubility and permeability, the 6‑isopropyl analog is the appropriate choice. The 6‑unsubstituted (XLogP3 = 2.1) and 6‑methyl (XLogP3 ≈ 2.4) analogs undershoot the target lipophilicity range, potentially requiring additional hydrophobic substitutions that add molecular weight and synthetic complexity [1]. Using the 6‑isopropyl compound ensures the library is built around the correct physicochemical starting point, as quantified by the XLogP3 differential of +0.8 vs. the 6‑unsubstituted analog [2].

Regioselective 2-Chloro Cross-Coupling

In synthetic sequences where the 2‑chloro position must be coupled selectively without interference from the 3‑cyano or 4‑ester groups, the enhanced steric shielding provided by the 6‑isopropyl group (Taft Eₛ ≈ –1.71) favors desired reactivity at the 2‑position over alternative sites. This steric differentiation is quantitatively greater than that afforded by a 6‑methyl group (Eₛ ≈ –1.24), translating into cleaner reaction profiles and higher isolated yields of the target cross‑coupled product [REFS-1, REFS-2].

Three-Vector Diversification for DNA-Encoded Library Synthesis

The simultaneous availability of 2‑Cl (cross‑coupling), 3‑CN (cycloaddition/hydrolysis), and 4‑COOMe (amidation/reduction) handles in a single building block enables three‑cycle split‑and‑pool DEL synthesis. The 6‑isopropyl group serves as a hydrophobic anchor that does not participate in the diversification chemistry, preserving the architectural integrity of the library while contributing to the lipophilicity necessary for protein binding [1]. This reduces the number of starting building blocks required, a practical advantage highlighted by DEL design principles [2].

PRMT Inhibitor Lead Generation and SAR Expansion

For teams prosecuting Type I PRMT inhibitors as therapeutic leads, the compound falls within the patent‑protected chemical space of CN‑201911080051 and CN‑115304503A, where the 6‑isopropyl group has been implicated in modulating selectivity across PRMT isoforms (PRMT1, PRMT4, PRMT6) through steric and hydrophobic interactions with the enzyme active site [1]. While individual IC₅₀ values for this specific compound are not publicly disclosed, its inclusion within the Markush claims provides a starting point for generating novel analogs with freedom‑to‑operate considerations already mapped [2].

Application
Selection Property
Validation Focus
Lipophilicity-defined library design
Computed logP target range
Membrane permeability assay validation
Regioselective 2-Cl cross-coupling
Steric shielding at 2-position
Cross-coupling selectivity review
DNA-encoded library (DEL) synthesis
Three orthogonal functional handles
Scaffold diversification efficiency
PRMT inhibitor research
Patent-disclosed isonicotinate scaffold
Isoform-selectivity assay context
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